molecular formula C26H28N2O5S B12499782 Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate

Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate

Cat. No.: B12499782
M. Wt: 480.6 g/mol
InChI Key: FZXMMSMHPOFMOU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonamide group, and a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzenesulfonamide with 4-formylbenzoic acid under specific conditions to form an intermediate. This intermediate is then reacted with ethyl benzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester compound with different functional groups.

    3,4-Dimethylbenzenesulfonamide: A related sulfonamide compound with similar structural features.

    4-Formylbenzoic acid: An intermediate used in the synthesis of the target compound.

Uniqueness

Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-[[4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C26H28N2O5S/c1-5-33-26(30)23-8-6-7-9-24(23)27-25(29)21-13-11-20(12-14-21)17-28(34(4,31)32)22-15-10-18(2)19(3)16-22/h6-16H,5,17H2,1-4H3,(H,27,29)

InChI Key

FZXMMSMHPOFMOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C

Origin of Product

United States

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